molecular formula C18H18O2 B13737103 (3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol CAS No. 145627-69-6

(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol

Cat. No.: B13737103
CAS No.: 145627-69-6
M. Wt: 266.3 g/mol
InChI Key: HHXHJJOIZGRSCE-SJLPKXTDSA-N
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Description

(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol is a complex organic compound belonging to the class of cyclopenta[a]phenanthrenes. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a phenanthrene moiety, with hydroxyl groups at the 3 and 4 positions. The compound’s stereochemistry is defined by the (3R,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxyl groups at the desired positions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to convert double bonds to single bonds.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or alcohols.

Scientific Research Applications

(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with the target molecules. This can lead to changes in the activity of the target, resulting in various biological effects. The compound may also participate in signaling pathways, modulating cellular responses and influencing physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene-3,4-diol: A related compound with a similar structure but lacking the cyclopentane ring.

    3,4-Dihydroxyphenanthrene: Another similar compound with hydroxyl groups at the 3 and 4 positions but different stereochemistry.

Uniqueness

(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol is unique due to its specific stereochemistry and the presence of the cyclopentane ring fused to the phenanthrene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

145627-69-6

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol

InChI

InChI=1S/C18H18O2/c1-10-9-11-3-2-4-12(11)13-5-6-15-14(17(10)13)7-8-16(19)18(15)20/h5-9,16,18-20H,2-4H2,1H3/t16-,18-/m1/s1

InChI Key

HHXHJJOIZGRSCE-SJLPKXTDSA-N

Isomeric SMILES

CC1=CC2=C(CCC2)C3=C1C4=C(C=C3)[C@H]([C@@H](C=C4)O)O

Canonical SMILES

CC1=CC2=C(CCC2)C3=C1C4=C(C=C3)C(C(C=C4)O)O

Origin of Product

United States

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